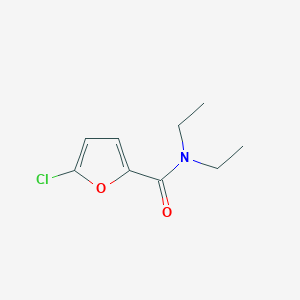![molecular formula C13H16N4O B7510255 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide, also known as DTTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. DTTP is a triazole-based compound that has been synthesized using different methods.
Mecanismo De Acción
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide is known to interact with specific enzymes and receptors, leading to inhibition or activation of their activity. The exact mechanism of action of 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide is still under investigation, but it is believed to involve the formation of covalent bonds between 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide and the target molecule.
Biochemical and physiological effects:
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration of 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide used. In some cases, 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been shown to inhibit the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways. In other cases, 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been shown to activate specific enzymes and receptors, leading to changes in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide, including the investigation of its potential as a drug candidate, the synthesis of novel materials using 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide as a building block, and the study of its interaction with specific proteins and nucleic acids. Additionally, further research is needed to understand the mechanism of action of 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide and its potential toxicity.
Métodos De Síntesis
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide can be synthesized using different methods, including the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with 2,2-dimethylpropionyl chloride in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran, and the resulting product is purified using chromatography techniques. Other methods of synthesizing 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide include the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been studied for its potential application in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been investigated as a potential drug candidate due to its ability to inhibit specific enzymes and receptors. In material science, 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been studied for its potential application as a building block for the synthesis of novel materials such as polymers and dendrimers. In biochemistry, 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been investigated for its ability to interact with proteins and nucleic acids.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)12(18)16-10-4-6-11(7-5-10)17-14-8-9-15-17/h4-9H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXVCPSLORFSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)


![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)


![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylaniline](/img/structure/B7510263.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)


